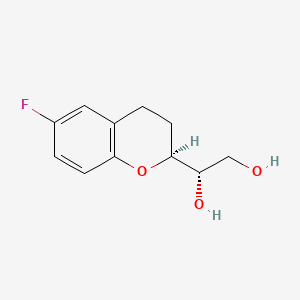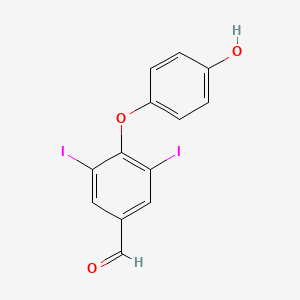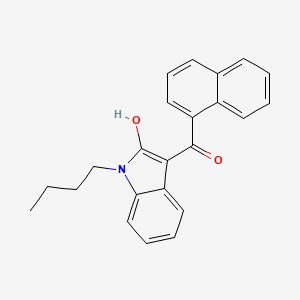
3-O-Benzyl 16-Épiestriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl 16-Epiestriol: is a synthetic derivative of 16-Epiestriol, a naturally occurring estrogen metabolite. The compound is characterized by the presence of a benzyl group at the 3-position of the estriol structure.
Applications De Recherche Scientifique
Chemistry: 3-O-Benzyl 16-Epiestriol is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, 3-O-Benzyl 16-Epiestriol is studied for its estrogenic activity. It serves as a model compound to understand the interactions of estrogens with their receptors and the resulting biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in hormone replacement therapy and the treatment of estrogen-related disorders. Its ability to modulate estrogen receptors makes it a candidate for further investigation in medical research.
Industry: In the industrial sector, 3-O-Benzyl 16-Epiestriol is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl 16-Epiestriol typically involves the protection of the hydroxyl groups of 16-Epiestriol followed by benzylation at the 3-position. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 16 and 17 positions are protected using suitable protecting groups such as acetyl or benzoyl groups.
Benzylation: The protected intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield 3-O-Benzyl 16-Epiestriol.
Industrial Production Methods: While specific industrial production methods for 3-O-Benzyl 16-Epiestriol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Benzyl 16-Epiestriol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols in the presence of catalysts or bases.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
3-O-Benzyl 16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The compound’s mechanism of action involves:
Binding to Estrogen Receptors: The benzyl group at the 3-position enhances the compound’s affinity for estrogen receptors.
Modulation of Gene Expression: The binding of 3-O-Benzyl 16-Epiestriol to estrogen receptors leads to changes in the expression of target genes involved in cell growth, differentiation, and metabolism.
Pathways Involved: The compound influences pathways related to hormone signaling, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
16-Epiestriol: The parent compound of 3-O-Benzyl 16-Epiestriol, known for its estrogenic activity.
Estriol: Another naturally occurring estrogen metabolite with similar biological properties.
Estradiol: A potent estrogen with a different substitution pattern, leading to distinct biological effects.
Uniqueness of 3-O-Benzyl 16-Epiestriol:
Structural Modification: The presence of the benzyl group at the 3-position distinguishes 3-O-Benzyl 16-Epiestriol from other estrogens, potentially enhancing its receptor binding affinity and biological activity.
Research Potential: The compound’s unique structure makes it a valuable tool in research, allowing scientists to explore new synthetic routes and biological pathways.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-FLEOUKIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742562 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33116-58-4 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)




![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)





